molecular formula C7H14O4 B14407689 (2-Propoxyethoxy)acetic acid CAS No. 85474-35-7

(2-Propoxyethoxy)acetic acid

Cat. No.: B14407689
CAS No.: 85474-35-7
M. Wt: 162.18 g/mol
InChI Key: ZHBMRWPFBZGOII-UHFFFAOYSA-N
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Description

(2-Propoxyethoxy)acetic acid is a carboxylic acid derivative characterized by a propoxyethoxy side chain attached to the acetic acid backbone.

Properties

CAS No.

85474-35-7

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2-(2-propoxyethoxy)acetic acid

InChI

InChI=1S/C7H14O4/c1-2-3-10-4-5-11-6-7(8)9/h2-6H2,1H3,(H,8,9)

InChI Key

ZHBMRWPFBZGOII-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propoxyethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-propoxyethanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-propoxyethanol attacks the carbon atom of chloroacetic acid, resulting in the formation of (2-Propoxyethoxy)acetic acid.

Industrial Production Methods

In an industrial setting, the production of (2-Propoxyethoxy)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Propoxyethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted carboxylic acids.

Scientific Research Applications

(2-Propoxyethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research is being conducted on its potential therapeutic effects and its role as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Propoxyethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The (2-propoxyethoxy) group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (2-propoxyethoxy)acetic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Solubility Key Functional Groups
(2-Propoxyethoxy)acetic acid C7H14O4 (inferred) ~162.18 (calc.) Likely moderate in organic solvents Propoxyethoxy, carboxylic acid
(2-Hydroxyethoxy)acetic acid (HEAA) C4H8O4 120.10 Soluble in DMSO Hydroxyethoxy, carboxylic acid
2-(2-Methoxyethoxy)ethoxyacetic acid C7H14O5 178.18 Not specified Methoxyethoxy, carboxylic acid
2-(2-(2-Aminoethoxy)ethoxy)acetic acid C6H13NO4 163.17 Not specified Aminoethoxy, carboxylic acid
2-(2-(2-Chloroethoxy)ethoxy)acetic acid C6H11ClO5 198.60 Likely polar solvents Chloroethoxy, carboxylic acid

Key Observations :

  • Reactivity : Chloroethoxy analogs (e.g., 2-(2-chloroethoxy)ethoxyacetic acid) exhibit higher electrophilicity due to the chlorine atom, making them reactive intermediates in cross-coupling or polymerization reactions .
  • Biocompatibility: HEAA is identified as a drug metabolite, suggesting low toxicity, whereas aminoethoxy derivatives may serve as biochemical tools due to their amine functionality .
(2-Hydroxyethoxy)acetic Acid (HEAA)
  • Role : Metabolite of ethylene glycol derivatives; used in toxicology studies as a biomarker for exposure to industrial chemicals .
  • Solubility : High solubility in DMSO (10 mM), facilitating its use in pharmaceutical research .
Chloroethoxy Derivatives
  • Synthetic Utility : Intermediate in heterobifunctional ligase recruiters and polymer synthesis (e.g., tert-butyl esters in drug discovery) .
Aminoethoxy Derivatives
  • Bioconjugation: Used in peptide and protein modification due to amine reactivity (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid) .
Methoxyethoxy Derivatives
  • Toxicology : Metabolites of alkoxyacetic acids are studied for their role in occupational exposure assessments .

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